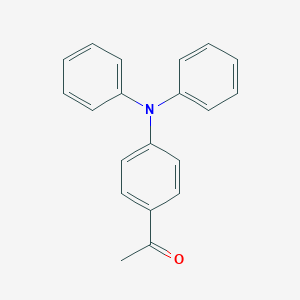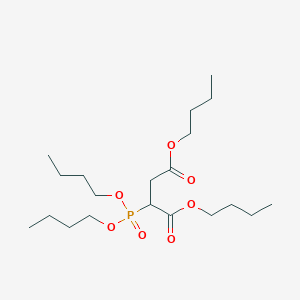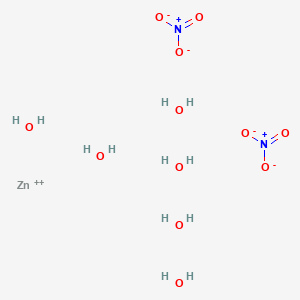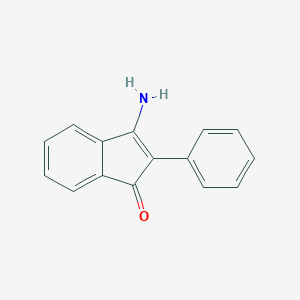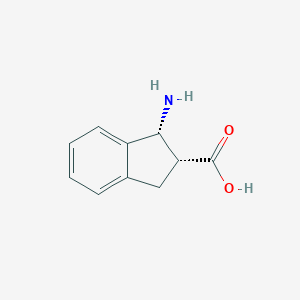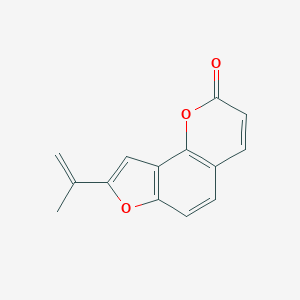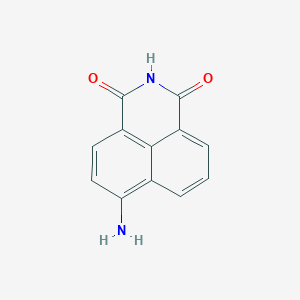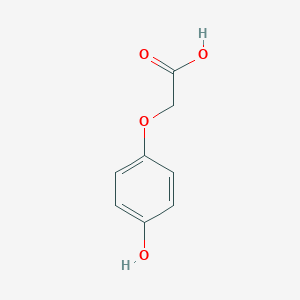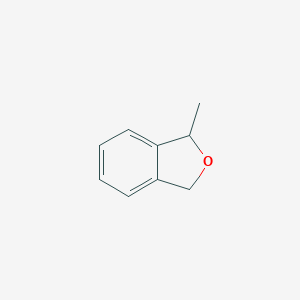
1-Methyl-1,3-dihydro-isobenzofuran
Übersicht
Beschreibung
1-Methyl-1,3-dihydro-isobenzofuran, also known as MDPF, is a chemical compound that belongs to the class of isobenzofurans. It is a colorless liquid that has a fruity odor. MDPF has been studied for its potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
The mechanism of action of 1-Methyl-1,3-dihydro-isobenzofuran is not fully understood. However, it is believed to act as a sigma-1 receptor agonist and a dopamine transporter inhibitor. The sigma-1 receptor has been shown to have neuroprotective effects, and its activation has been implicated in the treatment of various neurological disorders. The inhibition of the dopamine transporter leads to an increase in the concentration of dopamine in the synapse, which can have various effects on the brain.
Biochemische Und Physiologische Effekte
1-Methyl-1,3-dihydro-isobenzofuran has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, a region of the brain that is involved in motor function and reward processing. 1-Methyl-1,3-dihydro-isobenzofuran has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-1,3-dihydro-isobenzofuran has several advantages for use in lab experiments. It has a high affinity for the sigma-1 receptor and the dopamine transporter, making it a useful tool for studying these proteins. 1-Methyl-1,3-dihydro-isobenzofuran is also relatively easy to synthesize, which makes it accessible to researchers. However, 1-Methyl-1,3-dihydro-isobenzofuran has some limitations as well. It has a short half-life, which means that its effects are relatively short-lived. Additionally, 1-Methyl-1,3-dihydro-isobenzofuran has not been extensively studied in vivo, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for research on 1-Methyl-1,3-dihydro-isobenzofuran. One area of interest is the development of 1-Methyl-1,3-dihydro-isobenzofuran analogs that have improved pharmacological properties. Another area of interest is the study of the effects of 1-Methyl-1,3-dihydro-isobenzofuran on other proteins and neurotransmitters in the brain. Additionally, 1-Methyl-1,3-dihydro-isobenzofuran could be studied in animal models of neurological disorders to determine its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1,3-dihydro-isobenzofuran has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the sigma-1 receptor, a protein that is involved in various cellular processes including neuroprotection, modulation of ion channels, and regulation of intracellular calcium levels. 1-Methyl-1,3-dihydro-isobenzofuran has also been shown to have activity at the dopamine transporter, a protein that is involved in the reuptake of dopamine from the synapse.
Eigenschaften
CAS-Nummer |
38189-85-4 |
|---|---|
Produktname |
1-Methyl-1,3-dihydro-isobenzofuran |
Molekularformel |
C9H10O |
Molekulargewicht |
134.17 g/mol |
IUPAC-Name |
1-methyl-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C9H10O/c1-7-9-5-3-2-4-8(9)6-10-7/h2-5,7H,6H2,1H3 |
InChI-Schlüssel |
CDYVODHUTJKFAN-UHFFFAOYSA-N |
SMILES |
CC1C2=CC=CC=C2CO1 |
Kanonische SMILES |
CC1C2=CC=CC=C2CO1 |
Synonyme |
1,3-Dihydro-1-methyl-isobenzofuran |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


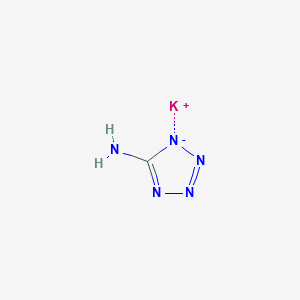
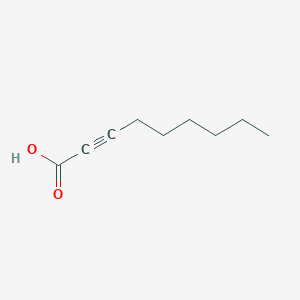
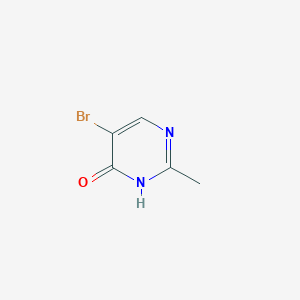
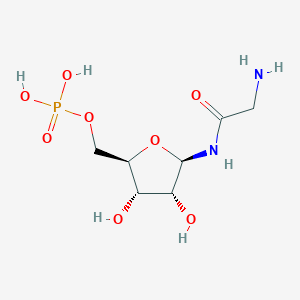
![4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine](/img/structure/B156625.png)

